molecular formula C20H23ClN2O4S B2878554 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922104-82-3

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2878554
CAS RN: 922104-82-3
M. Wt: 422.92
InChI Key: ODXZPHCGRSPALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, products, and conditions .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about the properties of the compound .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can help us understand how the compound behaves under different conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action is particularly relevant for compounds that are used as drugs. It describes how the compound interacts with the body to produce its effects .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include tests to determine toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include developing new synthesis methods, finding new reactions, or exploring potential applications in medicine or industry .

properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-10-23-17-12-15(8-9-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXZPHCGRSPALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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